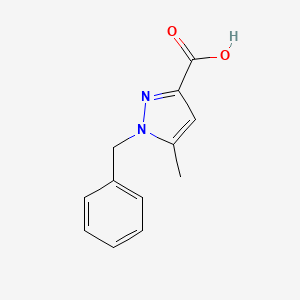

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

概要

説明

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It appears as white crystals .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, often involves reactions like [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a benzyl group, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a radical addition followed by intramolecular cyclization can afford the pyrazole skeleton . Also, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a solid substance with a melting point of 114-122°C . It should be stored at temperatures between 0-8°C .科学的研究の応用

Application 1: Synthesis of New Product Using Aza-Type Michael Reactions

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound is used in the synthesis of a new product using aza-type Michael reactions under mild conditions .

Methods of Application or Experimental Procedures

A mixture of 3-(benzylamino)propionitrile and 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in acetonitrile was stirred at room temperature for four days. The mixture was then dried with Na2SO4 and filtered. The solvent was evaporated under reduced pressure .

Results or Outcomes

The product was obtained with an 81% yield as yellow oil .

Application 2: Inhibition of D-Amino Acid Oxidase

Specific Scientific Field

Biochemistry

Summary of the Application

The compound is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the sources. However, it’s likely that the compound is introduced to a solution containing DAO cells and D-Serine, and its effects are observed over time.

Results or Outcomes

The compound specifically prevents formalin-induced tonic pain .

Safety And Hazards

特性

IUPAC Name |

1-benzyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMHQTUFQNZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438921 | |

| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

17607-80-6 | |

| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)